Physodine B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Physodine B is a steroid glycoside compound, specifically a bufadienolide, which is a type of cardiotonic steroid. It is derived from the plant Urginea physodes, belonging to the family Hyacinthaceae . The molecular formula of this compound is C₄₁H₅₈O₁₈, and it has a molecular weight of 838 g/mol . This compound has been studied for its various biological activities and potential therapeutic applications.
Preparation Methods
Physodine B can be synthesized through a series of chemical reactions involving the starting material 2β-Acetoxyhellibrigenin. The synthetic route involves glycosylation reactions to attach the sugar moieties to the aglycone part of the molecule. The reaction conditions typically include the use of solvents like methanol (MeOH) and specific catalysts to facilitate the glycosylation process
Chemical Reactions Analysis
Physodine B undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule. Common reagents used for oxidation include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule. Common reagents used for reduction include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents used for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may lead to the formation of oxidized derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Physodine B has been studied for its various scientific research applications, including:
Chemistry: this compound is used as a model compound for studying glycosylation reactions and the synthesis of steroid glycosides.
Industry: this compound and its derivatives may have applications in the pharmaceutical industry for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of Physodine B involves its interaction with molecular targets such as Na⁺/K⁺-ATPase, an enzyme that regulates the balance of sodium and potassium ions in cells. By inhibiting this enzyme, this compound increases the intracellular concentration of calcium ions, leading to enhanced cardiac contractility . This mechanism is similar to that of other cardiotonic steroids, such as digoxin.
Comparison with Similar Compounds
Physodine B is similar to other bufadienolides, such as bufalin and marinobufagin, which also exhibit cardiotonic and anticancer activities . this compound is unique in its specific glycosylation pattern and the presence of acetoxy groups, which may contribute to its distinct biological activities. Other similar compounds include:
Bufalin: A bufadienolide derived from the skin and parotid venom glands of toads, known for its cardiotonic and anticancer properties.
Marinobufagin: Another bufadienolide with similar biological activities, including inhibition of Na⁺/K⁺-ATPase and anticancer effects.
This compound’s unique structural features and biological activities make it a valuable compound for further research and potential therapeutic applications.
Properties
CAS No. |
122051-34-7 |
---|---|
Molecular Formula |
C41H58O18 |
Molecular Weight |
838.9 g/mol |
IUPAC Name |
[3-[3-acetyloxy-4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10-formyl-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-2-yl] acetate |
InChI |
InChI=1S/C41H58O18/c1-19-33(59-36-32(49)31(48)30(47)28(16-42)58-36)34(52-5)35(56-21(3)45)37(54-19)57-27-15-40(50)12-9-25-24(39(40,18-43)14-26(27)55-20(2)44)8-11-38(4)23(10-13-41(25,38)51)22-6-7-29(46)53-17-22/h6-7,17-19,23-28,30-37,42,47-51H,8-16H2,1-5H3 |
InChI Key |
VQVTXWYVJLGLMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CC3(CCC4C(C3(CC2OC(=O)C)C=O)CCC5(C4(CCC5C6=COC(=O)C=C6)O)C)O)OC(=O)C)OC)OC7C(C(C(C(O7)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.